molecular formula C20H19N3O3S B3304032 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide CAS No. 921542-57-6

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B3304032
CAS No.: 921542-57-6
M. Wt: 381.4 g/mol
InChI Key: ZDNUTCANNPOIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a pyridazine core substituted with a methanesulfonyl group at the 6-position, linked via a phenyl ring to a 3,4-dimethylbenzamide moiety.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(23-22-18)27(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNUTCANNPOIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and biological activity. Below is a detailed analysis:

Pyridazine-Based Analogs ()

Compounds from the Molecules 2011 study share a pyridazine core but differ in substituents and functional groups:

Compound ID Core Structure Substituents/Modifications Key Properties
I-6230 Pyridazine Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Lacks sulfonyl/methyl groups
I-6232 6-Methylpyridazine Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate Methyl substitution at pyridazine
Target Compound 6-Methanesulfonylpyridazine N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide Methanesulfonyl and dimethylbenzamide

Key Findings :

Chromen-2-yl and Pyrazolo-Pyrimidine Derivatives ()

Example 53 from the patent (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a benzamide moiety but diverges significantly in core structure:

Property Target Compound Patent Example 53
Molecular Weight ~421.5 (estimated) 589.1 (M++1)
Core Structure Pyridazine-linked benzamide Pyrazolo-pyrimidine/chromenone
Functional Groups Methanesulfonyl, dimethyl Fluoro, chromenone, isopropyl
Melting Point Not reported 175–178°C

Key Findings :

  • The target compound’s lower molecular weight (~421 vs. 589) may confer advantages in bioavailability or blood-brain barrier penetration.
  • The chromenone-pyrazolo-pyrimidine core in Example 53 suggests kinase or protease inhibition applications, whereas the pyridazine-benzamide scaffold may target distinct pathways .
Benzodioxin-Pyridinamine Derivatives ()

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) shares an aromatic amine linkage but differs in core and substituents:

Property Target Compound CS-0309467
Molecular Formula C21H20N2O3S C23H25N3O3
Functional Groups Methanesulfonyl, dimethyl Benzodioxin, dimethylaminomethyl
Molecular Weight ~421.5 391.46
Applications Research (inferred) Research-only (non-medical)

Key Findings :

  • The benzodioxin moiety in CS-0309467 may confer redox stability but reduces structural similarity to the pyridazine-based target compound .

Research Implications

  • Methanesulfonyl vs. Methyl : The sulfonyl group in the target compound likely improves target engagement through polar interactions, whereas methyl substituents (e.g., I-6232) may prioritize lipophilicity .
  • Benzamide vs. Ester : The benzamide group enhances metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .
  • Structural Complexity: Chromenone-pyrazolo-pyrimidine derivatives () exhibit higher molecular complexity and specificity but may face challenges in synthetic scalability .

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring and a benzamide moiety , which contribute to its biological properties. The methanesulfonyl group enhances solubility and stability, potentially increasing its interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting various signaling pathways.
  • Anti-inflammatory Effects : It has been noted for its potential in treating myocardial inflammation, suggesting a role in modulating inflammatory responses in cardiac tissues .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit promising cytotoxic effects against various cancer cell lines. For example, related benzimidazole derivatives demonstrated selective cytotoxicity towards hypoxic tumor cells, indicating that structural similarities may confer similar properties to this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInhibits proliferation in cancer cells
Anti-inflammatoryReduces myocardial inflammation
Enzyme inhibitionPotentially inhibits specific enzymes

Case Studies and Research Findings

  • Cardiac Inflammation : A study highlighted the efficacy of similar compounds in reducing inflammation during the acute phase of myocardial diseases. Administration during this phase improved cardiac function and reduced systemic inflammation .
  • Cancer Research : Another study focused on the cytotoxic properties of related compounds against lung adenocarcinoma and melanoma cells. The results indicated that these compounds could induce apoptosis in hypoxic conditions, suggesting a potential therapeutic avenue for targeting tumor hypoxia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.